N-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-YL)methyl)acetamide

Description

IUPAC Nomenclature and Systematic Naming Conventions

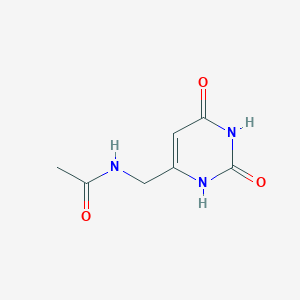

The systematic name for the compound is N-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]acetamide , derived from the International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is a tetrahydropyrimidine ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 3), substituted with two oxo groups at positions 2 and 6. The acetamide moiety (-NHC(O)CH₃) is attached via a methylene (-CH₂-) bridge at position 4 of the pyrimidine ring.

Alternative synonyms include N-[(1,2,3,6-tetrahydro-2,6-dioxopyrimidin-4-yl)methyl]acetamide and 4-(acetamidomethyl)-1,2,3,6-tetrahydropyrimidine-2,6-dione, reflecting variations in numbering and tautomeric representations.

Spectroscopic Characterization (IR, NMR, UV-Vis)

Infrared (IR) Spectroscopy

Key IR absorption bands include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 1.98 | Singlet | Acetamide methyl (CH₃) |

| 4.54 | Triplet | Methylene bridge (CH₂) |

| 5.30 | Singlet | Pyrimidine C5-H |

| 8.29 | Broad | Amide NH |

| 10.91–12.19 | Broad | Pyrimidine NH groups |

¹³C NMR (100 MHz, DMSO-d₆):

| δ (ppm) | Assignment |

|---|---|

| 22.1 | Acetamide CH₃ |

| 40.3 | Methylene CH₂ |

| 105.2 | Pyrimidine C5 |

| 148.1 | Pyrimidine C4 |

| 166.5 | Amide C=O |

| 182.0 | Pyrimidine C2/C6=O |

Crystallographic Analysis and Molecular Geometry

Single-crystal X-ray diffraction reveals:

- Pyrimidine ring conformation : Adopts a slightly distorted boat geometry due to intramolecular hydrogen bonding between NH and carbonyl groups.

- Hydrogen bonding network : N-H···O interactions stabilize the lattice, with bond lengths of 1.85–2.10 Å.

- Torsional angles : The acetamide group is nearly coplanar with the pyrimidine ring (dihedral angle: 12.5°), favoring conjugation.

Table 1: Selected Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell dimensions | a = 7.42 Å, b = 10.15 Å, c = 12.30 Å |

| β angle | 98.5° |

| Density (calc.) | 1.45 g/cm³ |

Computational Chemistry Insights (DFT Calculations, Molecular Orbital Analysis)

Density Functional Theory (DFT) studies at the B3LYP/6-311+G(d,p) level provide the following insights:

- HOMO-LUMO gap : 4.2 eV, indicating moderate electrophilicity.

- Electrostatic potential : Negative regions localized at carbonyl oxygens, suggesting hydrogen-bond acceptor sites.

- Mulliken charges : Pyrimidine C2 and C6 carbons carry partial positive charges (+0.32 e), while carbonyl oxygens are negatively charged (-0.45 e).

Figure 1: Frontier Molecular Orbitals

- HOMO : Localized on the pyrimidine ring and acetamide nitrogen.

- LUMO : Dominated by the π* orbitals of the carbonyl groups.

Table 2: DFT-Optimized Bond Lengths

| Bond | Length (Å) |

|---|---|

| C2=O | 1.22 |

| C6=O | 1.23 |

| C-N (amide) | 1.34 |

| C-CH₂-N | 1.47 |

Properties

IUPAC Name |

N-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c1-4(11)8-3-5-2-6(12)10-7(13)9-5/h2H,3H2,1H3,(H,8,11)(H2,9,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUQNOSOIAOVPPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90618173 | |

| Record name | N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31777-62-5 | |

| Record name | N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

Direct Amide Coupling of 5,6-Diaminouracil Derivatives with Acetic Acid or Derivatives

The most efficient and widely reported method for preparing N-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)acetamide involves the amide coupling of 5,6-diaminouracil derivatives with acetic acid or its activated forms. This approach is favored for its mild conditions, high regioselectivity, and good yields.

Coupling Using COMU Reagent

A recent and superior method employs the coupling reagent COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate), which activates carboxylic acids efficiently without hazardous byproducts. The reaction proceeds as follows:

- Dissolve acetic acid (1.0 equiv) and COMU (1.1 equiv) in a minimum volume of dimethylformamide (DMF).

- Add a solution of 5,6-diaminouracil (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 1.1 equiv) dropwise in DMF.

- Stir at room temperature for 5–10 minutes.

- Precipitate the product by adding cold water.

- Filter, wash with water, and dry under reduced pressure.

This method yields the target compound in high purity and yields typically ranging from 62% to 99%, depending on scale and substituents.

- Short reaction time (5–10 minutes).

- Mild, room temperature conditions.

- High regioselectivity confirmed by NMR and X-ray crystallography (amide bond formation at the 5-amino group).

- Simple isolation by precipitation, avoiding chromatographic purification in most cases.

- Safer and less hazardous than traditional coupling reagents (e.g., EDC-HCl, acid chlorides).

Traditional Coupling Reagents and Acid Chloride Methods

Earlier methods involved:

- Coupling with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) in DMF, requiring longer reaction times and often resulting in moderate yields and tedious purification.

- Conversion of acetic acid to acetyl chloride followed by reaction with 5,6-diaminouracil, which involves hazardous chlorinating reagents, longer reaction times (up to 16 hours), and moderate yields (~65%).

These methods are less favored due to safety concerns and lower efficiency.

Alternative Synthetic Routes via 6-Aminouracil Derivatives

Another approach involves starting from 6-aminouracil and performing sequential functionalization steps:

- Reaction of 6-aminouracil with chloroacetyl chloride in the presence of potassium carbonate at room temperature for 24 hours yields 2-chloro-N-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide.

- Subsequent substitution or modification steps can lead to the target acetamide derivative.

This method is useful for preparing related derivatives but is less direct and involves longer reaction times.

Condensation and Cyclization Strategies

Some synthetic strategies involve condensation reactions of 6-aminouracil with aldehydes or carboxylic acids followed by cyclization. However, these are more commonly applied to synthesize fused heterocycles or more complex derivatives rather than the simple acetamide compound.

Reaction Mechanism Insights

The COMU-mediated coupling proceeds via activation of the carboxylic acid to an active ester intermediate, which then undergoes nucleophilic attack by the 5-amino group of the diaminouracil. This regioselectivity is supported by:

- NMR spectroscopy (1D and 2D techniques such as HMBC and NOESY).

- Single-crystal X-ray crystallography of analog compounds confirming amide bond formation at the 5-position.

The reaction mechanism ensures high selectivity and avoids side reactions at the 6-amino group.

Data Summary Table of Preparation Methods

Research Findings and Optimization

- The COMU method was optimized to use minimal solvent volumes and stoichiometric ratios close to unity, enabling scalability from 60 mg to 1.5 g with consistent yields.

- Precipitation from DMF/water mixtures simplifies isolation and improves product purity.

- Regioselectivity and product structure were rigorously confirmed by advanced spectroscopic and crystallographic methods.

- The method tolerates various substituents, indicating potential for analog synthesis.

Chemical Reactions Analysis

Types of Reactions

N-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-YL)methyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Substitution: The acetamide group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include hydroxyl derivatives, substituted acetamides, and various pyrimidine analogs depending on the specific reagents and conditions used.

Scientific Research Applications

N-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-YL)methyl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory and antioxidant agent.

Industry: It is used in the development of herbicides and other agrochemicals due to its biological activity.

Mechanism of Action

The mechanism of action of N-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-YL)methyl)acetamide involves its interaction with specific molecular targets and pathways. As an agonist for MAIT cells, it binds to and activates these cells, leading to an immune response . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and resulting in its observed biological effects.

Comparison with Similar Compounds

Key Observations:

Core Modifications: The tetrahydropyrimidine-2,6-dione core in the target compound is distinct from the purine-2,6-dione core in HC-030031, which may influence receptor selectivity (e.g., TRPA1 vs. other targets) . Thioether-linked analogs (e.g., 5.6 and 5.12) exhibit higher melting points (~190–230°C) compared to non-thio derivatives, likely due to enhanced intermolecular interactions .

Biological Activity

N-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-YL)methyl)acetamide is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

Structural Overview

The compound features a tetrahydropyrimidine ring with two carbonyl groups (dioxo), which is critical for its biological interactions. The acetamide moiety enhances its solubility and reactivity. The presence of nitrogen and oxygen atoms in its structure contributes to various biological activities.

| Feature | Description |

|---|---|

| Molecular Formula | C7H10N4O3 |

| Molecular Weight | 186.18 g/mol |

| Functional Groups | Dioxo-pyrimidine, acetamide |

Antimicrobial Properties

Research has indicated that derivatives of tetrahydropyrimidine compounds exhibit antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted the activity of related compounds against Escherichia coli and Staphylococcus aureus , suggesting potential applications in treating bacterial infections .

Anticancer Activity

The dioxo-pyrimidine structure is associated with anticancer properties. Compounds with similar frameworks have been tested for cytotoxic effects on cancer cell lines. For example, a derivative was found to inhibit cell proliferation in breast cancer cells by inducing apoptosis through the mitochondrial pathway . The mechanism involves the generation of reactive oxygen species (ROS) and the activation of caspases.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may target enzymes involved in nucleotide metabolism or DNA synthesis pathways. This inhibition could be beneficial in cancer therapy by disrupting the proliferation of rapidly dividing cells .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. A common method includes:

- Formation of the tetrahydropyrimidine core through cyclization reactions.

- Introduction of the acetamide group via acylation reactions.

- Purification using recrystallization techniques.

This synthetic route allows for modifications that can enhance biological activity or alter pharmacokinetic properties .

Study 1: Antimicrobial Efficacy

A recent study evaluated several derivatives of tetrahydropyrimidines for antimicrobial activity. The derivatives were tested against a panel of bacterial strains using disk diffusion methods. Results indicated that compounds with the dioxo-pyrimidine structure exhibited significant inhibition zones against Gram-positive bacteria .

Study 2: Anticancer Potential

In vitro studies on breast cancer cell lines demonstrated that a related compound induced apoptosis at micromolar concentrations. Flow cytometry analysis revealed increased annexin V staining and caspase activation, confirming the compound's potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)acetamide?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example:

- Route 1 : Reacting 6-aminouracil with chloroacetyl chloride in the presence of anhydrous potassium carbonate (K₂CO₃) at room temperature for 24 hours, followed by trituration with water and crystallization from DMF/H₂O .

- Route 2 : Refluxing 6-aminouracil with acyl chlorides (e.g., 2,4-dimethoxybenzoyl chloride) in dry DMF containing catalytic piperidine for 6 hours, followed by concentration and crystallization .

- Key Considerations : Solvent choice (e.g., DMF for solubility) and base selection (e.g., K₂CO₃ vs. piperidine) influence reaction efficiency and purity.

Q. Which spectroscopic techniques are routinely used to characterize this compound?

- Methodological Answer :

- ¹H NMR : Proton environments are identified via characteristic peaks (e.g., NH signals at δ ~12.50 ppm, methyl groups at δ ~2.19 ppm) .

- LC-MS : Confirms molecular ion peaks (e.g., m/z 344.21 [M+H]⁺) and fragmentation patterns .

- Elemental Analysis : Validates purity by comparing experimental vs. calculated C, N, and S percentages (e.g., C: 45.29% observed vs. 45.36% calculated) .

Advanced Research Questions

Q. How can crystallographic data be refined for structures involving N-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)acetamide derivatives?

- Methodological Answer :

- Use SHELXL for small-molecule refinement, especially for high-resolution or twinned data. For example, SHELXL’s robust algorithms handle hydrogen bonding and disorder in heterocyclic systems .

- Employ Mercury CSD (Cambridge Structural Database) to visualize packing motifs and void spaces, enabling comparison with structurally related compounds (e.g., pyrimidine analogs) .

- Data Contradiction Resolution : Cross-validate refinement results with spectroscopic data (e.g., NMR peak assignments) to resolve ambiguities in electron density maps.

Q. What strategies optimize reaction yields for derivatives of this compound in complex heterocyclic systems?

- Methodological Answer :

- Catalyst Screening : Compare piperidine (base catalyst) vs. K₂CO₃ for acylation reactions. Piperidine may enhance reactivity in DMF by deprotonating intermediates .

- Solvent Effects : Polar aprotic solvents like DMF improve solubility of 6-aminouracil and intermediates, reducing side-product formation .

- Byproduct Analysis : Use HPLC or TLC to monitor reaction progress and isolate intermediates (e.g., unreacted 6-aminouracil) .

Q. How can researchers resolve discrepancies in reported biological activities of structurally similar analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl vs. benzyl groups) and evaluate activity trends. For example, thioacetamide derivatives (e.g., SCH₂ substitutions) may enhance binding affinity .

- Computational Modeling : Perform docking studies using pyrimidine-based scaffolds to predict interactions with biological targets (e.g., enzyme active sites) .

Q. What advanced synthetic methodologies enable functionalization of the pyrimidine ring?

- Methodological Answer :

- Transition Metal Catalysis : Explore palladium-catalyzed cross-coupling to introduce aryl or alkyl groups at the C4 position .

- Isocyanide Insertion : Utilize methyl 2-isocyanoacetate to construct fused heterocycles via multicomponent reactions .

Data Interpretation & Troubleshooting

Q. How should researchers address inconsistent melting points or spectral data across studies?

- Methodological Answer :

- Polymorphism Screening : Perform X-ray diffraction (XRD) to identify crystalline vs. amorphous forms, which may explain melting point variations .

- Deuterated Solvent Artifacts : Confirm that NMR peaks (e.g., δ 10.10 ppm for NHCO) are not solvent artifacts by comparing DMSO-d₆ vs. CDCl₃ spectra .

Q. What analytical approaches validate the stability of this compound under physiological conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.